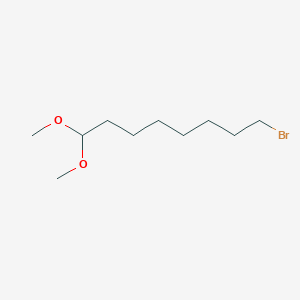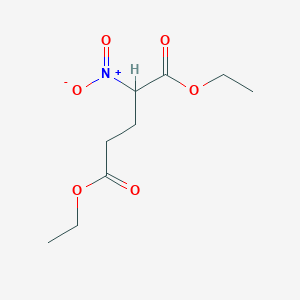![molecular formula C3ClF6NOS B14358680 {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone CAS No. 91502-67-9](/img/structure/B14358680.png)
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is a complex organosulfur compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfanyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone typically involves the reaction of trifluoromethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of chloromethanone as a starting material, which reacts with bis(trifluoromethyl)amine and a sulfur donor in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and to improve the efficiency of the production process.
化学反应分析
Types of Reactions
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.
相似化合物的比较
Similar Compounds
Bis(trifluoromethyl)amine: Lacks the sulfanyl and chloro groups, making it less reactive.
Trifluoromethylsulfanyl chloride: Contains a sulfanyl and chloro group but lacks the amino group.
Trifluoromethylsulfanyl methanone: Similar structure but without the amino group.
Uniqueness
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is unique due to the combination of trifluoromethyl, amino, and sulfanyl groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and the ability to form multiple types of chemical bonds. These properties make it a valuable compound for various applications in research and industry.
属性
| 91502-67-9 | |
分子式 |
C3ClF6NOS |
分子量 |
247.55 g/mol |
IUPAC 名称 |
S-[bis(trifluoromethyl)amino] chloromethanethioate |
InChI |
InChI=1S/C3ClF6NOS/c4-1(12)13-11(2(5,6)7)3(8,9)10 |
InChI 键 |
SNFYJDPIRLHWEW-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(SN(C(F)(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)



![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
